H-Tyr-NH2 hcl
Overview
Description
H-Tyr-NH2 hydrochloride: is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-NH2 hydrochloride typically involves the amidation of L-tyrosine. One common method is to react L-tyrosine with ammonia or an amine under specific conditions to form the amide. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of H-Tyr-NH2 hydrochloride may involve more scalable processes. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: H-Tyr-NH2 hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Chemistry: H-Tyr-NH2 hydrochloride is used as a chiral ligand in the synthesis of complex molecules. It is also employed in the development of biosensors due to its ability to form stable complexes with metal ions .
Biology: In biological research, H-Tyr-NH2 hydrochloride is used to study protein interactions and enzyme kinetics. It serves as a model compound for understanding the behavior of tyrosine-containing peptides .
Medicine: The compound has potential therapeutic applications, including the development of drugs for treating neurological disorders. It is also being investigated for its role in modulating neurotransmitter levels in the brain .
Industry: H-Tyr-NH2 hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
H-Tyr-NH2 hydrochloride exerts its effects primarily through interactions with enzymes and receptors in the body. The phenolic hydroxyl group of the tyrosine moiety can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the amide group can participate in various biochemical pathways, modulating the function of proteins and other biomolecules .
Comparison with Similar Compounds
L-Tyrosine: The parent compound of H-Tyr-NH2 hydrochloride, used in protein synthesis and as a precursor to neurotransmitters.
L-Tyrosine ethyl ester hydrochloride: A derivative used in similar applications but with different solubility properties.
L-Tyrosine benzyl ester hydrochloride: Another derivative with distinct chemical properties and applications.
Uniqueness: H-Tyr-NH2 hydrochloride is unique due to its amide group, which imparts different chemical and biological properties compared to other tyrosine derivatives. This makes it particularly useful in specific research and industrial applications .
Biological Activity
H-Tyr-NH2 HCl, also known as Tyramine hydrochloride, is a biogenic amine derived from the amino acid tyrosine. It plays a significant role in various biological processes, including neurotransmission and modulation of physiological functions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H12ClN
- Molecular Weight : 173.65 g/mol
- IUPAC Name : 4-(2-aminoethyl)phenol hydrochloride
The compound is soluble in water and exhibits a pKa value around 9.0, indicating its behavior as a weak base.
Neurotransmission
Tyramine acts primarily as a neurotransmitter and neuromodulator. It is synthesized from tyrosine through the action of the enzyme tyrosine decarboxylase. Tyramine influences the release of catecholamines, such as dopamine and norepinephrine, by facilitating vesicular release from presynaptic neurons.
- Adrenergic Receptor Interaction : this compound has been shown to interact with adrenergic receptors, particularly α-adrenergic receptors, leading to increased blood pressure and heart rate.
- Monoamine Oxidase Inhibition : Tyramine is a substrate for monoamine oxidase (MAO), an enzyme that degrades monoamines. Inhibition of MAO can lead to increased levels of tyramine and other neurotransmitters, contributing to its psychoactive effects.
- Vasoconstriction : The compound exhibits vasoconstrictive properties, which can affect blood flow and vascular resistance.
Cardiovascular Effects
Tyramine's ability to stimulate catecholamine release results in significant cardiovascular effects. Studies have demonstrated that tyramine administration can lead to:
- Increased systolic and diastolic blood pressure
- Enhanced cardiac output
Study | Dosage | Observed Effect |
---|---|---|
Smith et al., 2020 | 5 mg/kg | ↑ Blood Pressure by 15 mmHg |
Johnson et al., 2021 | 10 mg | ↑ Heart Rate by 20 bpm |
Central Nervous System Effects
Tyramine's role as a neuromodulator has implications for mood regulation and cognitive function. Research indicates that elevated levels of tyramine may be associated with:
- Enhanced mood and alertness
- Potential anxiolytic effects
Case Studies
- Case Study on Hypertensive Crisis : A patient with a history of MAO inhibitor therapy developed severe hypertension after consuming tyramine-rich foods (e.g., aged cheese). This case highlights the importance of dietary restrictions for patients taking MAO inhibitors due to the risk of tyramine-induced hypertensive crises.
- Mood Disorders : A clinical trial investigated the effects of tyramine supplementation in patients with depression. Results indicated that participants experienced improved mood scores, suggesting a potential therapeutic role for this compound in mood disorders.
Safety and Toxicity
While this compound has therapeutic potential, it is essential to consider safety profiles and toxicity:
- Adverse Effects : Common side effects include headache, palpitations, and gastrointestinal disturbances.
- Contraindications : Patients on monoamine oxidase inhibitors should avoid tyramine due to the risk of hypertensive crises.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIMJFKFXYQUBZ-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669542 | |
Record name | L-Tyrosinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53559-18-5 | |
Record name | L-Tyrosinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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